Welcome to the BenchChem Online Store!
molecular formula C19H25BrN4O2 B8664967 Carbamic acid, N-[1-(4-bromo-1-phthalazinyl)-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester

Carbamic acid, N-[1-(4-bromo-1-phthalazinyl)-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester

Cat. No. B8664967
M. Wt: 421.3 g/mol
InChI Key: KWYYTSZFAHWMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09000023B2

Procedure details

Combine 1,4-dibromophthalazine (0.70 g, 2.38 mmol), N-methylpyrrolidone (7.0 mL), potassium carbonate (395 mg, 2.86 mmol), and methyl-piperidin-4-yl-carbamic acid tert-butyl ester (532 mg, 2.38 mmol). Heat at 80° C. overnight. Cool and pour into water. Collect the solid and dry in a vacuum oven at ambient temperature overnight to obtain the final product (0.96 g, 95%). ES/MS m/z (81Br) 421.0 (M+1).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
395 mg
Type
reactant
Reaction Step Three
Quantity
532 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
95%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([Br:12])=[N:4][N:3]=1.CN1CCCC1=O.C(=O)([O-])[O-].[K+].[K+].[C:26]([O:30][C:31](=[O:40])[N:32]([CH3:39])[CH:33]1[CH2:38][CH2:37][NH:36][CH2:35][CH2:34]1)([CH3:29])([CH3:28])[CH3:27]>O>[Br:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([N:36]2[CH2:35][CH2:34][CH:33]([N:32]([CH3:39])[C:31](=[O:40])[O:30][C:26]([CH3:27])([CH3:28])[CH3:29])[CH2:38][CH2:37]2)=[N:3][N:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
BrC1=NN=C(C2=CC=CC=C12)Br
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
395 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
532 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N(C1CCNCC1)C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
Collect the solid
CUSTOM
Type
CUSTOM
Details
dry in a vacuum oven at ambient temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
BrC1=NN=C(C2=CC=CC=C12)N1CCC(CC1)N(C(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.